
Histatin 5
Vue d'ensemble
Description
Histatin 5 is a 24-amino-acid cationic peptide secreted by human salivary glands, primarily the parotid and submandibular glands . It belongs to the histatin family, which includes histatins 1, 3, and proteolytic fragments like histatins 4–12 . Unlike histatin 1 (phosphorylated, 38 residues) and histatin 3 (precursor to this compound), this compound is unphosphorylated and has a net positive charge of +5, enabling strong interactions with negatively charged microbial membranes . Its primary biological role is antifungal activity, particularly against Candida albicans, via mechanisms involving mitochondrial disruption, ATP efflux, and reactive oxygen species (ROS) generation . This compound also exhibits low cytotoxicity to human cells, making it a promising therapeutic candidate .
Méthodes De Préparation
Solid-Phase Peptide Synthesis of Histatin 5
The synthesis of Hst-5 is predominantly achieved through solid-phase peptide synthesis (SPPS), leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry for stepwise assembly.
Resin Selection and Amino Acid Deposition
Studies uniformly employ rink amide methylbenzhydrylamine (MBHA) resin due to its compatibility with Fmoc strategies and high loading capacity (0.1–0.3 mmol/g) . For example, a 0.1 mmol scale synthesis on a Protein Technologies PS3 automated synthesizer yielded 50 mg/ml peptide stocks after cleavage . The resin’s low substitution density minimizes steric hindrance, critical for elongating the 24-residue sequence efficiently.
Coupling and Deprotection Conditions
Coupling reactions utilize benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) or N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) as activators . Double couplings (2 × 60 minutes) are standard for residues prone to aggregation, such as histidine and lysine . Deprotection of Fmoc groups is performed with 20% piperidine in dimethylformamide (DMF), ensuring >99% efficiency per cycle .
Cleavage and Side-Chain Deprotection
Peptide-resin cleavage employs trifluoroacetic acid (TFA)-based cocktails, typically TFA:water:triisopropylsilane (95:2.5:2.5 v/v), for 2–4 hours . This step simultaneously removes side-chain protecting groups (e.g., tert-butyl for tyrosine, trityl for histidine) while releasing the crude peptide into solution. Post-cleavage, peptides are precipitated in cold diethyl ether and lyophilized .
Purification of this compound
Crude Hst-5 requires rigorous purification to remove deletion sequences and misfolded isomers. RP-HPLC is the gold standard, with gradient elution systems tailored to Hst-5’s hydrophobicity.
Column and Mobile Phase Optimization
The Waters XBridge Prep C18 column (19 × 250 mm, 10 µm) is widely used, offering high resolution for Hst-5’s charged and hydrophobic residues . Mobile phases consist of:
-
Solvent A : 0.1% TFA in water
-
Solvent B : 0.1% TFA in acetonitrile
A linear gradient from 3% to 97% Solvent B over 40 minutes achieves baseline separation of Hst-5 from impurities . Analytical-scale separations use narrower columns (4.6 × 250 mm, 3.5 µm) with shorter gradients (10–15 minutes) .
Purity and Yield Metrics
Purified Hst-5 typically exhibits >95% purity by analytical HPLC, with yields of 60–80% from crude material . For instance, a 0.1 mmol synthesis scale produces ~50 mg of purified peptide after lyophilization .
Table 1: Comparative Purification Efficiency Across Studies
Study | Column | Gradient Duration | Purity | Yield |
---|---|---|---|---|
XBridge C18 | 40 min | 95% | 65% | |
XBridge C18 | 10 min | 98% | 70% | |
Jasco C18 | 30 min | 97% | 60% |
Quality Control and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC with UV detection (278 nm for tyrosine, 325 nm for fluorophore-tagged variants) confirms purity . Retention times for Hst-5 range from 3.48 to 4.2 minutes under optimized conditions .
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) validates molecular weight (Hst-5: 3036.4 Da). Deviations >0.1% trigger re-purification . For example, a study reported a measured mass of 3036.2 Da versus a theoretical 3036.4 Da, confirming synthesis fidelity .
Circular Dichroism (CD) and Structural Analysis
CD spectroscopy in aqueous and membrane-mimetic solvents (e.g., 50% trifluoroethanol) confirms Hst-5’s disordered structure, with minima at 200 nm and maxima at 190 nm . Zinc or copper binding induces α-helical conformations, detectable by shifted spectra .
Modified this compound Variants
Active Fragment Derivatives
The P-113 fragment (residues 4–16, KRKFHEKHHSHRGY) retains full antifungal activity and is synthesized analogously to full-length Hst-5 . Substitutions (e.g., P-113Q2.10) employ glutamine for lysine at positions 2 and 10, requiring adjusted coupling times due to reduced reactivity .
Fluorescent and Metal-Binding Variants
Biotin- or fluorescein-labeled Hst-5 derivatives incorporate tags during SPPS. For example, N-terminal biotinylation uses biotin-PEG-NHS esters post-synthesis, with purification via streptavidin affinity columns . Metal-binding variants (e.g., H18A/H19A) substitute histidines with alanine to disrupt zinc coordination, confirmed by UV resonance Raman spectroscopy .
Scalability and Industrial Considerations
Pilot-Scale Synthesis
Multi-gram batches utilize continuous-flow SPPS systems, reducing cycle times by 30% compared to batch reactors . A 10 mmol synthesis of Dhvar4 (a Hst-5 derivative) achieved 85% yield, demonstrating scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Histatin 5 undergoes various chemical reactions, including:
Reduction: Reduction reactions can restore oxidized methionine residues, potentially recovering the peptide’s activity.
Substitution: this compound can undergo substitution reactions, where specific amino acids are replaced to enhance its stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed:
Oxidized this compound: May exhibit altered antimicrobial properties.
Reduced this compound: Restored antimicrobial activity.
Modified this compound: Enhanced stability or activity depending on the substitution.
Applications De Recherche Scientifique
Antifungal Activity
Mechanism of Action
Histatin 5 exhibits potent antifungal activity primarily against Candida albicans, an opportunistic pathogen responsible for various infections. The mechanism involves the disruption of fungal cell membranes and inhibition of respiration:
- Inhibition of Respiration : this compound has been shown to inhibit the respiration of isolated C. albicans mitochondria in a dose-dependent manner, leading to cell death .
- Membrane Disruption : The binding of this compound to fungal membranes promotes the formation of pores, compromising membrane integrity .
Case Study: Efficacy Against Biofilms
A study demonstrated that this compound significantly reduces the adhesion of C. albicans to oral epithelial cells, thereby preventing biofilm formation. When applied to reconstructed human oral epithelium, this compound reduced fungal colonization and subsequent cell apoptosis by inhibiting hyphal growth .
Study | Findings | Concentration Tested |
---|---|---|
Vukosavljevic et al. (2012) | This compound reduces C. albicans adhesion | 15 μg/mL |
Pollock et al. (1984) | This compound shows broad-spectrum antifungal activity | Variable |
Modifications for Enhanced Activity
Research has indicated that modifications to the this compound structure can enhance its antifungal properties. For instance, substituting specific amino acids has been shown to improve resistance to proteolytic degradation while maintaining antifungal efficacy:
- K17R Mutation : This modification significantly increases the peptide's stability against degradation by fungal proteases without compromising its activity .
- Combination Mutations : Combining mutations can yield peptides with both enhanced antifungal activity and improved proteolytic resistance, paving the way for more effective therapeutic agents .
Drug Delivery Systems
This compound is being explored as a functional component in novel drug delivery systems due to its biocompatibility and targeting capabilities:
- Nanocarrier Systems : this compound can be conjugated with nanoparticles to enhance the delivery of antifungal agents directly to infected tissues, improving therapeutic outcomes while reducing systemic side effects .
- Oral Bioavailability : Studies indicate that co-administration with other compounds could enhance the oral bioavailability of drugs when combined with this compound .
Clinical Implications
This compound has potential applications in various clinical settings:
- Oral Health : Given its ability to inhibit C. albicans, this compound could be used in treatments for oral thrush or other fungal infections.
- Wound Healing : Its antimicrobial properties may support wound healing processes by preventing infections in compromised tissues.
- Cancer Therapy : Research is ongoing into using this compound within drug delivery systems for targeted cancer therapies, particularly where fungal infections complicate treatment .
Mécanisme D'action
Histatin 5 exerts its effects through multiple mechanisms:
Membrane Disruption: this compound binds to the microbial cell membrane, causing localized disruptions and allowing the peptide to enter the cytoplasm.
Intracellular Targeting: Once inside the cell, this compound targets various intracellular components, including the mitochondria, leading to the generation of reactive oxygen species and cell death.
Non-Lytic ATP Loss: this compound induces the non-lytic loss of ATP from actively respiring cells, further contributing to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Histatin Family Members
Key Findings :
- This compound is the most potent antifungal member of the family, while histatin 1 plays a role in enamel protection .
- Histatin 3 is cleaved to produce this compound, but its degradation in saliva is faster than histatin 1 .
Engineered Derivatives and Fragments
Key Findings :
- P-113 retains full antifungal activity of this compound despite its smaller size, making it cost-effective for therapeutic use .
- Multi-domain histatin 3 variants show synergistic antifungal effects, with activity increasing with domain duplication .
Comparison with Non-Histatin Antimicrobial Peptides
Key Findings :
- This compound uniquely targets mitochondrial function in C. albicans, while defensins and LL-37 act via membrane disruption .
- Lactoferrin’s iron sequestration indirectly reduces fungal growth, unlike this compound’s direct candidacidal activity .
Functional and Mechanistic Differences
Key Findings :
- This compound’s clinical efficacy is compromised in immunocompromised individuals (e.g., DS patients) due to reduced salivary secretion .
- Its synergy with lysozyme and lactoperoxidase highlights a multi-targeted oral defense mechanism .
Tables
Table 1. Antifungal Activity of this compound and Derivatives
Compound | Target | IC₅₀/LD₅₀ | Reference |
---|---|---|---|
This compound | C. albicans planktonic cells | 4.8 µM | |
P-113 | C. albicans biofilms | 2.3 µg/mL | |
Dhvar4 | Fluconazole-resistant C. albicans | 1.5× lower LC₅₀ vs. Hst5 |
Table 2. Proteolytic Degradation Rates in Saliva
Protein | Half-Life (min) | Proteolytic Efficiency (Vₘₐₓ/Kₘ) | Reference |
---|---|---|---|
This compound | 15–30 | 0.45 | |
Histatin 1 | >60 | 0.12 | |
Histatin 3 | 30–45 | 0.28 |
Activité Biologique
Histatin 5 (Hst-5) is a 24-residue antimicrobial peptide predominantly found in human saliva, recognized for its potent antifungal and antibacterial properties. This article delves into the biological activity of Hst-5, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
This compound exhibits a multifaceted mechanism of action primarily against Candida albicans, a common opportunistic fungal pathogen. The following key mechanisms have been identified:
- Membrane Disruption : Hst-5 interacts with the plasma membrane of C. albicans, causing localized membrane perturbations that lead to cell death. Studies have shown that Hst-5 can be internalized into the cytoplasm without disrupting the membrane initially; however, at higher concentrations, it disrupts the plasma membrane, leading to cell lysis .
- Intracellular Targeting : Once internalized, Hst-5 targets mitochondria, inhibiting respiration and inducing reactive oxygen species (ROS) formation. This results in mitochondrial dysfunction and subsequent cell death .
- Ion Efflux : Hst-5 induces a noncytolytic efflux of ATP and ions (potassium and magnesium), causing ionic imbalance and loss of cell volume in yeast cells. This effect contributes to the overall antifungal activity .
Efficacy Against Pathogens
This compound has demonstrated significant antimicrobial activity against various pathogens, particularly C. albicans and several ESKAPE pathogens. Its efficacy is summarized in the following table:
Case Studies and Research Findings
- Adhesion Inhibition : A study demonstrated that pre-exposure of oral epithelial cells to Hst-5 significantly reduced the adhesion of C. albicans to these cells. The histopathological analysis indicated lower rates of fungal growth and reduced apoptosis in epithelial cells treated with Hst-5 compared to controls .
- In Vivo Efficacy : A novel hydrogel formulation containing Hst-5 was evaluated for its effectiveness against oral candidiasis in a mouse model. The formulation showed controlled release of Hst-5 and significant reduction in viable C. albicans counts, along with anti-inflammatory effects .
- Binding Studies : Research utilizing surface plasmon resonance revealed two binding sites on Porphyromonas gingivalis hemagglutinin B for Hst-5, indicating its potential role in modulating immune responses by reducing pro-inflammatory cytokine production .
Q & A
Basic Research Questions
Q. What are the primary biological functions of Histatin 5 in oral homeostasis, and how are these functions experimentally validated?
this compound exhibits antimicrobial, antifungal, and wound-healing properties. Its antifungal activity against Candida albicans is validated using mitochondrial respiration assays, where this compound inhibits oxygen consumption in isolated yeast mitochondria and intact cells in a dose- and time-dependent manner (IC50: 33 μM for state 2 respiration inhibition) . For MMP inhibition, in vitro assays with biotinylated gelatin as a substrate demonstrate IC50 values of 0.57 μM (MMP-2) and 0.25 μM (MMP-9) . Wound-healing studies identify its ability to bind metal ions (Zn²⁺, Cu²⁺) and enhance epithelial cell migration .
Q. What experimental models are commonly used to study this compound’s antifungal mechanisms?
Researchers employ Candida albicans blastoconidia (logarithmic- and stationary-phase cells) to assess dose-dependent respiratory inhibition. Isolated mitochondrial preparations are used to confirm direct effects on electron transport chains. Reactive oxygen species (ROS) formation is quantified via fluorimetric probes like dihydroethidium, showing a correlation between ROS levels and cell death .
Q. Which methodologies are standard for identifying this compound’s interaction partners in saliva?
Co-immunoprecipitation (Co-IP) combined with mass spectrometry (MS) is the primary method. For example, this compound was found to complex with 52 salivary proteins, including lysozyme C and lactoperoxidase, using Co-IP followed by in-gel and in-solution digestion for MS analysis . Pull-down assays validate interactions to reduce false positives .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported IC50 values for this compound’s inhibition of matrix metalloproteinases (MMPs)?
Discrepancies arise from variations in substrate specificity (e.g., gelatin vs. collagen) and peptide truncation studies. For instance, residues 9–22 are critical for MMP-9 inhibition, while truncations (residues 1–14 or 4–15) reduce activity (IC50: ~20 μM) . Standardizing substrates (e.g., biotinylated gelatin) and using full-length peptides in buffer-matched conditions improve reproducibility .
Q. What evidence supports the role of reactive oxygen species (ROS) in this compound’s antifungal activity versus alternative mechanisms?
this compound induces ROS in Candida mitochondria, measured via dihydroethidium fluorescence. ROS scavengers (e.g., L-cysteine) or SOD mimetics (TEMPOL) block both ROS and cell death, confirming their necessity . Contrastingly, conventional respiratory inhibitors (e.g., sodium azide) do not induce ROS, ruling out generic respiratory inhibition as the sole mechanism .
Q. How do structural modifications or solvent conditions affect this compound’s functional conformation?
In aqueous environments (pH 7.4), this compound adopts a random coil structure, while non-polar solvents stabilize α-helical conformations critical for membrane interactions . Phosphorylation (absent in this compound but present in Histatin 1) alters charge and binding affinity, as shown via anion-exchange chromatography .
Q. What strategies address this compound’s instability in oral environments for therapeutic applications?
Synthetic analogs like P-113 (residues 11–24) are engineered to resist proteolytic degradation while retaining antifungal activity. Stability assays in saliva or protease-rich buffers compare half-lives of native vs. modified peptides .
Q. Why do protein interaction studies report divergent partners for this compound compared to Histatin 1?
Histatin 1’s phosphorylation enables anion-exchange retention and distinct interactomes (e.g., 43 proteins vs. This compound’s 52). Functional differences are validated via knockdown models: Histatin 1 modulates biomineralization, while this compound targets antimicrobial pathways .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXBMTJGDUPBBN-VPKNIDFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C133H195N51O33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3036.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115966-68-2 | |
Record name | Histatin 5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115966682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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